Gusperimus Trihydrochloride

Description

Gusperimus Trihydrochloride is a derivative of the antitumor antibiotic spergualin with immunosuppressant activity. Gusperimus inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells, resulting in the inhibition of growth of activated naive CD4 T cells; this agent may suppress growth of certain T-cell leukemia cell lines. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

See also: Gusperimus (has active moiety).

Properties

IUPAC Name |

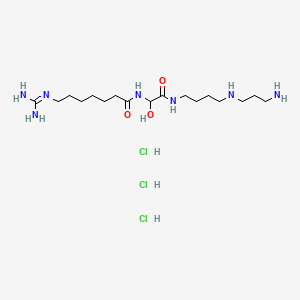

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPHUWXYSZPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84937-45-1 (Parent) | |

| Record name | Gusperimus trihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048761 | |

| Record name | Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85468-01-5 | |

| Record name | Gusperimus trihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUSPERIMUS TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gusperimus Trihydrochloride: A Technical Guide to its Mechanism of Action in the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Gusperimus Trihydrochloride, with a specific focus on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Gusperimus, also known as 15-deoxyspergualin, is a potent immunosuppressive agent that has been investigated for its efficacy in treating transplant rejection and autoimmune diseases.[1][2] Its unique mode of action, which includes the disruption of key transcriptional pathways, makes it a subject of significant interest in immunology and drug development.

The Core Mechanism: Inhibition of NF-κB Nuclear Translocation

The immunosuppressive effects of Gusperimus are, in part, attributed to its ability to block the activation of NF-κB, a pivotal transcription factor in the inflammatory response.[1][3] In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This process unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p50/p65 heterodimer), allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.

Gusperimus intervenes in this critical pathway by preventing the nuclear translocation of NF-κB.[4] Studies have demonstrated that treatment with Gusperimus results in the retention of NF-κB in the cytoplasm, even in the presence of inflammatory stimuli.[4] This blockade of nuclear import effectively prevents NF-κB from reaching its target genes, thereby suppressing the downstream inflammatory cascade.

While the precise molecular interaction is still a subject of ongoing research, the leading hypothesis is that Gusperimus targets the nuclear import machinery itself. Specifically, it is thought to interact with importin α, a key adapter protein responsible for recognizing and binding the NLS of cargo proteins like NF-κB, and facilitating their transport into the nucleus. By interfering with the function of importin α, Gusperimus effectively disrupts the nuclear import of NF-κB.

Quantitative Data on NF-κB Inhibition

| Compound | Cell Line/System | Stimulus | Assay | Observed Effect on NF-κB | Reference |

| Gusperimus (DSG) | 70Z/3 murine pre-B cells | LPS | EMSA, Western Blot | Blocked nuclear translocation | [4] |

| Gusperimus (DSG) | Murine macrophages and splenocytes (in vivo) | Superantigen | Not specified | Significant reduction in nuclear NF-κB levels | [3] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Gusperimus on the NF-κB pathway.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is a representative method for detecting the inhibition of NF-κB DNA binding activity in nuclear extracts.

Objective: To determine if Gusperimus treatment inhibits the binding of NF-κB to its consensus DNA sequence.

Materials:

-

Cell culture reagents and this compound

-

Nuclear extraction buffer

-

NF-κB consensus oligonucleotide probe (double-stranded)

-

T4 Polynucleotide Kinase and [γ-³²P]ATP

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)

-

Native polyacrylamide gel (4-6%)

-

TBE or TGE running buffer

-

Phosphorimager or X-ray film

Procedure:

-

Cell Treatment and Nuclear Extract Preparation:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of Gusperimus for a specified time (e.g., 24-72 hours).[4]

-

Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for a short period (e.g., 30-60 minutes).

-

Harvest the cells and prepare nuclear extracts using a nuclear/cytoplasmic fractionation kit or a standard protocol.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

End-label the NF-κB consensus oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase.

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

Nuclear extract (5-10 µg)

-

Poly(dI-dC) (1-2 µg) as a non-specific competitor

-

Binding buffer

-

-

Incubate for 10-15 minutes on ice.

-

Add the ³²P-labeled NF-κB probe.

-

Incubate for 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE or TGE buffer until the dye front reaches the bottom.

-

-

Detection:

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Analyze the resulting bands. A decrease in the intensity of the shifted band (NF-κB-DNA complex) in Gusperimus-treated samples compared to the stimulated control indicates inhibition.

-

Western Blot for NF-κB p65 Nuclear Translocation

This protocol outlines a method to quantify the amount of the NF-κB p65 subunit in the cytoplasm and nucleus.

Objective: To determine if Gusperimus treatment prevents the accumulation of NF-κB p65 in the nucleus following stimulation.

Materials:

-

Cell culture reagents and this compound

-

Nuclear/cytoplasmic fractionation buffers

-

Protease and phosphatase inhibitor cocktails

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-Tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Fractionation:

-

Follow the same cell treatment protocol as in the EMSA.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to a standard protocol. Ensure protease and phosphatase inhibitors are added to all buffers.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions for each sample.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane with antibodies against the nuclear (Lamin B1) and cytoplasmic (GAPDH or α-Tubulin) markers to confirm the purity of the fractions and equal loading.

-

Quantify the band intensities. A decrease in the nuclear p65 signal and a corresponding retention in the cytoplasmic fraction in Gusperimus-treated samples indicate inhibition of nuclear translocation.

-

Visualization of the Signaling Pathway

The following diagrams illustrate the NF-κB signaling pathway and the proposed point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Gusperimus.

Caption: Experimental workflow for assessing Gusperimus's effect on NF-κB.

Conclusion and Future Directions

This compound is a potent immunosuppressive agent that exerts its effects, at least in part, by inhibiting the nuclear translocation of the master inflammatory transcription factor, NF-κB. This action prevents the transcription of numerous pro-inflammatory genes, thereby dampening the immune response. While the available evidence strongly supports this mechanism, further research is required to fully elucidate the molecular details.

Specifically, future studies should focus on:

-

Direct Binding Studies: Investigating the direct interaction between Gusperimus and importin α isoforms to confirm this as the primary mechanism of NF-κB inhibition.

-

Quantitative Analysis: Determining the IC50 values of Gusperimus for NF-κB inhibition in various cell types to better understand its potency.

-

In Vivo Target Engagement: Developing assays to measure the extent of NF-κB inhibition by Gusperimus in clinical settings.

A more comprehensive understanding of the molecular interactions of Gusperimus will be invaluable for optimizing its clinical use and for the development of novel, more specific inhibitors of the NF-κB pathway.

References

- 1. licorbio.com [licorbio.com]

- 2. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deoxyspergualin inhibits kappa light chain expression in 70Z/3 pre-B cells by blocking lipopolysaccharide-induced NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Landscape of Gusperimus Trihydrochloride: A Technical Overview of its Impact on T-Cell Maturation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus Trihydrochloride, a derivative of the antitumor antibiotic spergualin, has demonstrated significant immunosuppressive properties, positioning it as a compound of interest in the management of autoimmune diseases and organ transplant rejection. A critical aspect of its mechanism of action lies in its profound effects on the maturation and differentiation of T-lymphocytes, the central orchestrators of the adaptive immune response. This technical guide synthesizes the current understanding of this compound's impact on T-cell maturation, presenting available data, outlining experimental approaches, and visualizing its proposed molecular interactions.

Core Immunosuppressive Effects on T-Cell Maturation

This compound exerts its immunosuppressive effects by intervening at key stages of T-cell development and activation. Its primary mechanism involves the inhibition of interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells. This interference prevents the progression of T-cells into the S and G2/M phases of the cell cycle, thereby halting their proliferation.[1]

Furthermore, this compound influences the polarization of T-helper (Th) cells. Specifically, it curtails the differentiation of naive CD4+ T-cells into interferon-gamma (IFN-γ)-secreting Th1 effector cells.[1] This action is significant as Th1 cells are critical mediators of pro-inflammatory responses. By inhibiting their development, this compound effectively dampens the cellular immune response.

Quantitative Data Summary

| T-Cell Parameter | Effect of this compound | References |

| IL-2 Stimulated T-Cell Maturation | Inhibition of progression to S and G2/M phases | [1] |

| Naive CD4+ T-Cell Growth | Inhibition | [1] |

| Th1 Effector T-Cell Polarization | Inhibition of differentiation into IFN-γ-secreting cells | [1] |

| Thymic Differentiation | Partial blockade at the CD4-/CD8- to CD4+/CD8+ transition |

Experimental Protocols

The following section outlines generalized experimental methodologies that can be adapted to study the immunosuppressive effects of this compound on T-cell maturation. Detailed protocols specific to Gusperimus are not widely published; therefore, these represent standard approaches in the field.

In Vitro T-Cell Proliferation Assay

This assay is fundamental to quantifying the dose-dependent inhibitory effect of this compound on T-cell proliferation.

1. T-Cell Isolation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture the isolated T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

2. T-Cell Stimulation and Treatment:

-

Plate the T-cells in 96-well plates.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, or with a mitogen such as phytohemagglutinin (PHA), in the presence of IL-2.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

3. Proliferation Assessment:

-

After a 48-72 hour incubation period, assess T-cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After culture, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

Flow Cytometry for T-Cell Phenotyping and Cytokine Production

Flow cytometry is essential for characterizing the effects of this compound on T-cell subsets and their cytokine profiles.

1. Cell Preparation and Staining:

-

Culture and stimulate T-cells as described above, in the presence or absence of this compound.

-

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture.

-

Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69) to identify different T-cell populations.

-

For intracellular staining, fix and permeabilize the cells using appropriate reagents.

-

Stain for intracellular cytokines (e.g., IFN-γ, IL-4, IL-10) with specific fluorescently-conjugated antibodies.

2. Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentages of different T-cell populations and the proportion of cells producing specific cytokines.

Signaling Pathways and Molecular Interactions

The precise molecular signaling pathways through which this compound mediates its effects on T-cell maturation are not fully elucidated. However, existing evidence points towards an indirect modulation of key signaling cascades. It is proposed that Gusperimus binds to cytosolic heat-shock proteins, specifically Hsc70 and Hsp90. This interaction is thought to interfere with the nuclear translocation of the transcription factor NF-κB, a critical regulator of T-cell activation and survival.[2][3] Additionally, Gusperimus has been shown to inhibit Akt kinase, another important signaling molecule involved in T-cell proliferation and metabolism.[4]

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound action on T-cell signaling.

Experimental Workflow for Assessing T-Cell Maturation

Caption: Experimental workflow for studying Gusperimus's effect on T-cell maturation.

Conclusion and Future Directions

This compound demonstrates clear immunosuppressive effects on T-cell maturation, primarily by inhibiting IL-2-driven proliferation and Th1 polarization. While the general mechanisms are understood, there is a notable gap in the literature regarding detailed quantitative data and specific molecular pathway analyses. Future research should focus on elucidating the precise dose-dependent effects on various T-cell subsets, identifying the specific signaling nodes within the NF-κB and Akt pathways that are targeted, and exploring potential interactions with other key T-cell signaling cascades such as the Calcineurin and JAK-STAT pathways. A more comprehensive understanding of these aspects will be crucial for the optimal clinical development and application of this compound as a targeted immunosuppressive agent.

References

An In-depth Technical Guide to the Synthesis of Gusperimus Trihydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Gusperimus Trihydrochloride, a potent immunosuppressive agent, for research and development purposes. The document details the chemical synthesis, purification strategies, and analytical characterization, and includes a discussion of its mechanism of action with illustrative signaling pathway diagrams.

Introduction to Gusperimus

Gusperimus, a derivative of the natural product spergualin, is an immunosuppressive drug with a unique mechanism of action. It has shown potential in the treatment of various autoimmune diseases and in preventing rejection in organ transplantation. For research purposes, a reliable and well-documented synthetic route to obtain high-purity this compound is essential. This guide aims to provide the necessary technical details to enable its synthesis and characterization in a laboratory setting.

Chemical Synthesis of this compound

The synthesis of Gusperimus is a multi-step process that involves the careful construction of its linear polyamine and guanidino-heptanamide moieties, followed by their coupling and subsequent conversion to the trihydrochloride salt.

Synthesis of the Precursor Moieties

The synthesis can be conceptually divided into the preparation of two key intermediates: an activated 7-guanidinoheptanamide derivative and a protected polyamine chain derived from 4-aminobutanol.

Experimental Protocol

The following experimental protocol is adapted from established synthetic methodologies for Gusperimus and its close structural analogs. Researchers should exercise appropriate caution and adhere to standard laboratory safety procedures.

Note: The following protocol is based on the synthesis of a closely related analog, N-[4-(3-aminopropyl)aminobutyl]-2-(7-guanidino-2-heptenamido)-2-hydroxyethanamide trihydrochloride, as detailed in patent literature, and has been adapted for the synthesis of Gusperimus.

Step 1: Condensation Reaction

A mixture of 7-guanidinoheptanamide hydrochloride (1.06 mmol), N-[4-(3-aminopropyl)aminobutyl]-2,2-dihydroxyethanamide dihydrochloride (B599025) (1.27 mmol), and glutaric acid (1.06 mmol) in 0.2 mL of water is heated at 60°C for 24 hours.

Step 2: Purification of Gusperimus

After the reaction is complete, the mixture is diluted with water and purified by column chromatography. A two-step chromatographic procedure is employed for optimal purification:

-

Ion-exchange chromatography: The crude product is first purified using a CM-Sephadex C-25 (Na-type) column.

-

Size-exclusion chromatography: The fractions containing the desired product are then further purified using a Sephadex LH-20 column.

Step 3: Conversion to this compound

The purified Gusperimus free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol) and treated with a stoichiometric excess of hydrochloric acid (e.g., as a solution in isopropanol (B130326) or diethyl ether). The this compound salt precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Yield | 46.5% | Adapted from patent literature for a close analog |

| Purity | >98% (post-chromatography) | Expected based on similar purification methods |

| Molecular Formula | C₁₇H₄₀Cl₃N₇O₃ | [1][2] |

| Molecular Weight | 496.9 g/mol | [1][2] |

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the aliphatic chains, the methine proton adjacent to the hydroxyl group, and the exchangeable protons of the amine, amide, guanidinium (B1211019), and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide groups, the guanidinium carbon, and the various methylene carbons in the aliphatic chains.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 388.3, reflecting the loss of the three hydrochloride counterions.

| Analytical Technique | Expected Result |

| ¹H NMR | Characteristic peaks for aliphatic and functional group protons. |

| ¹³C NMR | Resonances corresponding to carbonyl, guanidinium, and aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion of the free base at m/z ≈ 388.3 |

Mechanism of Action and Signaling Pathways

Gusperimus exerts its immunosuppressive effects through a complex mechanism that involves the inhibition of T-cell proliferation and the modulation of key signaling pathways.

Inhibition of T-Cell Proliferation

Gusperimus inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, arresting their progression through the S and G2/M phases of the cell cycle. This leads to an overall inhibition of the growth of activated naive CD4+ T-cells.

Interference with Intracellular Signaling

Gusperimus has been shown to interfere with multiple intracellular signaling cascades:

-

Akt/mTOR Pathway: Gusperimus can inhibit the phosphorylation and activation of Akt, a crucial kinase involved in cell survival and proliferation. This, in turn, can affect downstream effectors such as the mammalian target of rapamycin (B549165) (mTOR).

-

NF-κB Pathway: Gusperimus has been reported to inhibit the nuclear translocation of the transcription factor NF-κB. By preventing NF-κB from entering the nucleus, Gusperimus blocks the transcription of pro-inflammatory genes.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Gusperimus.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Gusperimus inhibits the Akt/mTOR signaling pathway.

Caption: Gusperimus inhibits the nuclear translocation of NF-κB.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound for research applications. The outlined synthetic strategy, purification methods, and analytical considerations, coupled with an understanding of its mechanism of action, will aid researchers in the preparation and utilization of this important immunosuppressive agent. It is imperative that all synthetic and analytical work is conducted by qualified personnel in a well-equipped laboratory, adhering to all relevant safety guidelines.

References

Gusperimus Trihydrochloride: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus Trihydrochloride, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent with a unique mechanism of action. Its development and formulation for therapeutic use necessitate a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments. This technical guide provides a comprehensive overview of the currently available data on the aqueous solubility and stability of this compound. It includes quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to support researchers and drug development professionals.

Introduction

This compound has demonstrated potential in the treatment of various autoimmune diseases and in preventing rejection in organ transplantation. The efficacy and safety of any pharmaceutical formulation are intrinsically linked to the solubility and stability of the active pharmaceutical ingredient (API). For aqueous-based formulations, understanding how this compound behaves in water under different conditions is paramount. This guide synthesizes the available scientific literature to provide a detailed technical resource on these critical parameters.

Aqueous Solubility

This compound exhibits high solubility in aqueous media across a range of pH values. This property is advantageous for the development of parenteral and other aqueous dosage forms.

Quantitative Solubility Data

Quantitative solubility data for this compound is summarized in the table below. The data indicates that the compound is highly soluble in water and in acidic and basic aqueous solutions.

| Solvent | Solubility (mg/mL) | Reference |

| Water (H₂O) | > 100 | [1] |

| 0.1N Hydrochloric Acid (HCl) | > 100 | [1] |

| 0.1N Sodium Hydroxide (NaOH) | > 100 | [1] |

| 95% Ethanol (EtOH) | > 100 | [1] |

| Methanol (MeOH) | > 100 | [1] |

| Dimethyl Sulfoxide (DMSO) | > 100 | [1] |

| Chloroform (CHCl₃) | < 0.2 | [1] |

Experimental Protocol for Solubility Determination

While the specific methodology used to generate the data in the table is not detailed in the source, a general protocol for determining the equilibrium solubility of a compound in aqueous media is described below.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability in Aqueous Solution

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and administration. The presence of multiple functional groups, including amides and a guanidinium (B1211019) group, suggests potential degradation pathways such as hydrolysis.

Summary of Stability Data

Limited quantitative stability data for this compound is available in the public domain. The available information is summarized below.

| Condition | Observation | Reference |

| Bulk Substance | ||

| Storage at 25°C for 3 months | 5-8% decomposition observed by HPLC | [1] |

| Aqueous Solution | ||

| 2 mg/mL in water at 25°C | Stable for at least 28 hours under ordinary laboratory conditions (HPLC) | [1] |

Potential Degradation Pathways

This compound contains functional groups that are susceptible to degradation in aqueous solutions.

-

Hydrolysis of Amide Bonds: Amide bonds can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than esters. This would lead to the cleavage of the molecule.

-

Guanidinium Group Stability: The guanidinium group is highly resonance-stabilized and generally stable. However, under harsh conditions, it could be subject to degradation.

-

Oxidation: The polyamine backbone could be susceptible to oxidative degradation.

Further forced degradation studies are required to fully elucidate the degradation pathways and identify the resulting degradation products.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact drug from its degradation products. While a specific stability-indicating method for this compound is not available, a general HPLC method has been described. A protocol for developing a stability-indicating method would follow the workflow below.

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

A reported HPLC method for the analysis of Gusperimus is as follows:

| Parameter | Condition |

| Column | Ultrasphere ODS, 220 x 4.6 mm i.d. |

| Mobile Phase | 10% CH₃CN in 0.1 M KH₂PO₄ and 0.005 M hexanesulfonic acid sodium salt, pH adjusted to 3 with H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Sample Preparation | Approximately 1 mg/mL in water |

| Internal Standard | 2-naphthalenesulfonic acid, 4mg/25 mL water |

Mechanism of Action and Signaling Pathway

Gusperimus exerts its immunosuppressive effects through a complex mechanism of action that is not yet fully elucidated. It is known to interact with heat-shock proteins and inhibit key signaling pathways involved in immune cell activation and proliferation.

Signaling Pathway of Gusperimus

Caption: Simplified signaling pathway illustrating the mechanism of action of Gusperimus.

Conclusion

This compound is a highly water-soluble compound, a favorable characteristic for the development of aqueous pharmaceutical formulations. The available data suggests a reasonable short-term stability in aqueous solution under ambient conditions. However, a comprehensive understanding of its long-term stability, particularly under stress conditions as outlined by ICH guidelines, is currently lacking. Further research is needed to perform forced degradation studies to identify potential degradation products, elucidate degradation pathways, and develop and validate a robust stability-indicating analytical method. Such studies are essential to ensure the quality, safety, and efficacy of future this compound-based medicines. The information provided in this guide serves as a foundational resource for scientists and researchers involved in the development of this promising immunosuppressive agent.

References

In-Depth Technical Guide: Gusperimus Trihydrochloride's Effect on Cytokine Production In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus Trihydrochloride, a synthetic derivative of the antibiotic spergualin, is an immunosuppressive agent that has demonstrated potential in the treatment of various autoimmune diseases and in preventing organ transplant rejection. Its mechanism of action is multifaceted, impacting several key cellular processes involved in the immune response. A critical aspect of its immunomodulatory effect is the regulation of cytokine production. This technical guide provides a comprehensive overview of the in vitro effects of this compound on the production of various cytokines, detailing the underlying signaling pathways and providing standardized experimental protocols for further research.

Mechanism of Action: A Multi-pronged Approach to Immunosuppression

This compound exerts its immunosuppressive effects through several mechanisms, primarily by inhibiting the maturation and function of key immune cells. In vitro studies have elucidated that the compound interferes with critical signaling pathways that govern the expression of pro-inflammatory and immunomodulatory cytokines. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Akt signaling cascades.

2.1 Inhibition of NF-κB Signaling: The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1). Gusperimus has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which is essential for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] By preventing IκBα degradation, Gusperimus effectively sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transactivation of target inflammatory genes.

2.2 Modulation of Akt Signaling: The Akt signaling pathway is crucial for cell survival, proliferation, and differentiation. In the context of immunology, Akt signaling can influence cytokine production. While the precise mechanism of Gusperimus's interaction with the Akt pathway is still under investigation, it is hypothesized that by modulating Akt activity, Gusperimus can indirectly affect the expression of certain cytokines and the overall activation state of immune cells.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the in vitro effects of this compound on cytokine production by immune cells.

3.1 Cell Culture and Treatment:

-

Cell Lines:

-

Human or murine macrophage cell lines (e.g., RAW 264.7, THP-1).

-

Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

-

Culture Conditions:

-

Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation:

-

A stock solution of this compound is prepared in sterile, endotoxin-free water or phosphate-buffered saline (PBS).

-

Serial dilutions are made to achieve the desired final concentrations for treatment.

-

-

Experimental Procedure:

-

Seed cells in 96-well or 24-well plates at a predetermined density.

-

Allow cells to adhere and stabilize for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production.

-

Include appropriate controls: untreated cells, cells treated with vehicle only, and cells stimulated with LPS in the absence of Gusperimus.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

3.2 Cytokine Quantification:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatants after the incubation period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

In Vitro Effects on Cytokine Production

This compound has been demonstrated to modulate the production of a range of pro-inflammatory and anti-inflammatory cytokines in various in vitro models. The following tables summarize these effects based on available literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulus | Effect of Gusperimus | Reference |

| TNF-α | Macrophages, PBMCs | LPS | Significant Inhibition | [4][5] |

| IL-6 | Macrophages, PBMCs | LPS | Inhibition | |

| IFN-γ | T-cells | Mitogens | Inhibition | [4] |

Table 2: Effect of this compound on Anti-inflammatory/Regulatory Cytokine Production

| Cytokine | Cell Type | Stimulus | Effect of Gusperimus | Reference | | :--- | :--- | :--- | :--- | | IL-10 | Macrophages | LPS | Variable (Inhibition reported in some studies) | |

Note: The quantitative extent of inhibition can vary depending on the cell type, Gusperimus concentration, and specific experimental conditions. The provided table reflects the general trend observed in in vitro studies.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. Inhibitory feedback control of NF-κB signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qeios.com [qeios.com]

- 5. In vitro modulation of proliferation and cytokine production by human peripheral blood mononuclear cells from subjects with various forms of coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

Gusperimus Trihydrochloride: A Deep Dive into its Impact on Dendritic Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gusperimus Trihydrochloride (GUS), a synthetic derivative of spergualin, has demonstrated significant immunosuppressive properties, positioning it as a compound of interest for the management of autoimmune diseases and transplant rejection. A critical aspect of its mechanism of action lies in its profound impact on dendritic cells (DCs), the most potent antigen-presenting cells and key orchestrators of adaptive immunity. This technical guide provides an in-depth analysis of GUS's effects on DC function, detailing its influence on maturation, cytokine production, and the underlying signaling pathways. Experimental protocols for assessing these effects are provided, alongside quantitative data and visual representations of the molecular mechanisms.

Introduction to Gusperimus and Dendritic Cells

Dendritic cells are pivotal in initiating and shaping immune responses. Upon encountering antigens, immature DCs undergo a complex maturation process characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and Major Histocompatibility Complex (MHC) class II molecules. This maturation enables them to effectively present antigens to naive T cells, leading to their activation and differentiation. The cytokine milieu produced by DCs, including pro-inflammatory cytokines like Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), and anti-inflammatory cytokines like IL-10, further directs the nature of the T-cell response.

This compound has been shown to exert its immunosuppressive effects by modulating the function of various immune cells, with a notable impact on DCs. It is understood to interfere with DC maturation and their ability to activate T cells, primarily through the inhibition of the NF-κB signaling pathway.

Impact of Gusperimus on Dendritic Cell Maturation and Surface Marker Expression

Gusperimus has been observed to inhibit the maturation of dendritic cells, a critical step for the initiation of an adaptive immune response. This inhibition is reflected in the reduced expression of key cell surface markers essential for T-cell activation.

Table 1: Effect of this compound on the Expression of Dendritic Cell Maturation Markers

| Marker | Function | Expected Effect of Gusperimus |

| CD80 (B7-1) | Co-stimulatory molecule for T-cell activation. | Downregulation |

| CD86 (B7-2) | Co-stimulatory molecule for T-cell activation. | Downregulation |

| MHC Class II | Presents processed antigens to CD4+ T-cells. | Downregulation |

Note: Specific quantitative data on the dose-dependent effects of Gusperimus on these markers from peer-reviewed literature is currently limited. The expected effects are based on the known immunosuppressive mechanism of inhibiting DC maturation.

Modulation of Dendritic Cell Cytokine Production by Gusperimus

The cytokine profile of dendritic cells plays a crucial role in directing the type of T-cell response. Gusperimus alters the production of key cytokines by DCs, contributing to its immunosuppressive effects.

Table 2: Influence of this compound on Dendritic Cell Cytokine Secretion

| Cytokine | Primary Function in DC-T Cell Interaction | Expected Effect of Gusperimus |

| IL-12p70 | Promotes Th1 differentiation and cytotoxic T-lymphocyte (CTL) responses. | Suppression |

| TNF-α | Pro-inflammatory cytokine, promotes DC maturation and T-cell activation. | Suppression |

| IL-10 | Anti-inflammatory cytokine, can inhibit Th1 responses and promote tolerance. | Variable/Context-dependent |

Note: While the suppressive effect on pro-inflammatory cytokines is generally accepted, the precise quantitative impact of Gusperimus at different concentrations requires further investigation. The effect on IL-10 can be complex and may depend on the specific experimental conditions.

Molecular Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism through which Gusperimus exerts its effects on dendritic cells is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immune responses, and cell survival. In DCs, NF-κB activation is essential for their maturation and the production of pro-inflammatory cytokines.

Gusperimus has been shown to bind to the heat shock protein Hsc70, a member of the Hsp70 family. This interaction is believed to interfere with the proper functioning of the IκB kinase (IKK) complex, a key component in the canonical NF-κB pathway. By disrupting IKK activity, Gusperimus prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.

Experimental Protocols

The following section outlines detailed methodologies for investigating the impact of this compound on dendritic cell function.

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature DCs from mouse bone marrow, which can then be used for subsequent experiments with Gusperimus.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

ACK Lysis Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Euthanize mice and sterilize hind legs with 70% ethanol.

-

Dissect femur and tibia bones and remove surrounding muscle tissue.

-

Flush bone marrow from both ends of the bones using a syringe with RPMI-1640.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK Lysis Buffer for 2-3 minutes at room temperature to lyse red blood cells.

-

Neutralize the lysis buffer with excess RPMI-1640 and centrifuge.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4) at a density of 1 x 10^6 cells/mL.

-

Culture the cells in non-tissue culture treated plates at 37°C in a 5% CO2 incubator.

-

On day 3 and day 6, gently remove half of the culture medium and replace it with fresh complete medium containing GM-CSF and IL-4.

-

On day 8, harvest the non-adherent and loosely adherent cells, which are predominantly immature DCs.

Analysis of DC Maturation Markers by Flow Cytometry

Materials:

-

Immature BMDCs

-

This compound (various concentrations)

-

Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)

-

Fluorescently-conjugated antibodies: anti-CD11c, anti-MHCII, anti-CD80, anti-CD86, and corresponding isotype controls.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

-

Plate immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 2 hours. Include a vehicle control (e.g., PBS).

-

Stimulate the DCs with LPS (100 ng/mL) for 24 hours to induce maturation. Include an unstimulated control group.

-

Harvest the cells and wash them with FACS buffer.

-

Stain the cells with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD11c+ population and quantifying the Mean Fluorescence Intensity (MFI) or percentage of positive cells for MHCII, CD80, and CD86.

Measurement of Cytokine Production by ELISA

Materials:

-

Immature BMDCs

-

This compound (various concentrations)

-

LPS

-

ELISA kits for murine IL-12p70, TNF-α, and IL-10

Procedure:

-

Follow steps 1-3 from the flow cytometry protocol (5.2).

-

After the 24-hour stimulation period, collect the culture supernatants and centrifuge to remove any cells.

-

Perform ELISA for IL-12p70, TNF-α, and IL-10 on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

In Vitro Antigen Presentation and T-Cell Proliferation Assay

This assay assesses the ability of Gusperimus-treated DCs to activate antigen-specific T cells.

Materials:

-

Gusperimus-treated and control BMDCs (prepared as in 5.2, but with the addition of a model antigen like Ovalbumin (OVA) at 100 µg/mL during the LPS stimulation)

-

Spleen and lymph nodes from OT-II transgenic mice (whose T cells recognize an OVA peptide presented by MHCII)

-

CD4+ T cell isolation kit (e.g., MACS beads)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

Procedure:

-

Prepare antigen-pulsed DCs by adding OVA (or another model antigen) along with LPS during the maturation step, with and without Gusperimus pre-treatment.

-

Isolate naive CD4+ T cells from the spleen and lymph nodes of OT-II mice using a negative selection kit.

-

Label the isolated T cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Co-culture the CFSE-labeled OT-II T cells with the prepared DCs at a ratio of 10:1 (T cells:DCs) in a 96-well round-bottom plate.

-

Incubate the co-culture for 3 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with an anti-CD4 antibody.

-

Analyze the cells by flow cytometry, gating on the CD4+ population. Proliferation is measured by the progressive dilution of the CFSE signal.

Conclusion

This compound significantly impairs the function of dendritic cells by inhibiting their maturation, altering their cytokine production profile, and ultimately reducing their capacity to activate T cells. The primary molecular mechanism underlying these effects is the inhibition of the NF-κB signaling pathway, likely through an interaction with Hsc70. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the immunomodulatory effects of Gusperimus on dendritic cells. A deeper understanding of these mechanisms is crucial for the rational design of therapeutic strategies employing Gusperimus for the treatment of immune-mediated diseases. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of Gusperimus and to fully elucidate the intricacies of its interaction with the Hsp70/NF-κB axis in dendritic cells.

Methodological & Application

Determining the Dose-Response Curve of Gusperimus Trihydrochloride in Human Lymphocyte Cultures

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the dose-response curve of the immunosuppressive agent Gusperimus Trihydrochloride on mitogen-stimulated human peripheral blood mononuclear cells (PBMCs). The protocol outlines methods for lymphocyte isolation, cell culture, treatment with Gusperimus, and assessment of lymphocyte proliferation using a colorimetric MTT assay. Furthermore, this document includes a summary of expected quantitative data and a visualization of the key signaling pathway modulated by Gusperimus.

Introduction

This compound, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent with a unique mechanism of action. It has been shown to inhibit the interleukin-2 (B1167480) (IL-2) stimulated maturation and proliferation of T-lymphocytes, key mediators of the adaptive immune response.[1] Gusperimus also exerts effects on other immune cells, including monocytes and macrophages.[1] Clinically, it has been investigated for the treatment of transplant rejection and various autoimmune diseases.

The primary mechanism of action of Gusperimus involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. Gusperimus has been shown to interact with heat shock proteins Hsp70 and Hsp90, which subsequently leads to a reduction in the nuclear translocation of NF-κB.[2][3] Understanding the precise dose-dependent effects of Gusperimus on lymphocyte proliferation is critical for its therapeutic development and for elucidating its immunomodulatory properties.

This application note provides a comprehensive protocol to establish a dose-response curve for this compound in activated human lymphocyte cultures.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.

Materials:

-

Human whole blood collected in tubes containing heparin anticoagulant.

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

-

Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Lymphocyte Proliferation Assay (MTT Assay)

This protocol outlines the procedure for determining the effect of this compound on mitogen-stimulated lymphocyte proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

Phytohemagglutinin (PHA) or other suitable mitogen

-

This compound stock solution (dissolved in sterile water or PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range, based on published IC50 values in other cell types, is 10 µM to 1000 µM. It is recommended to perform a wide range of dilutions initially to determine the optimal concentration range.

-

Add 50 µL of the Gusperimus dilutions to the appropriate wells. For control wells, add 50 µL of medium only (unstimulated control) or 50 µL of medium containing the mitogen but no Gusperimus (stimulated control).

-

Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated control wells. The final volume in each well should be 200 µL.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Following the second incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells using a multichannel pipette.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The quantitative data from the lymphocyte proliferation assay should be organized to clearly demonstrate the dose-dependent effect of this compound.

Table 1: Dose-Response of this compound on Lymphocyte Proliferation

| Gusperimus Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Inhibition |

| 0 (Unstimulated) | 0.150 | 0.155 | 0.148 | 0.151 | 0.004 | N/A |

| 0 (Stimulated) | 1.250 | 1.280 | 1.265 | 1.265 | 0.015 | 0 |

| 10 | 1.150 | 1.165 | 1.140 | 1.152 | 0.013 | 10.1% |

| 50 | 0.980 | 0.995 | 0.970 | 0.982 | 0.013 | 25.4% |

| 100 | 0.750 | 0.765 | 0.740 | 0.752 | 0.013 | 46.0% |

| 250 | 0.450 | 0.460 | 0.445 | 0.452 | 0.008 | 72.9% |

| 500 | 0.250 | 0.260 | 0.245 | 0.252 | 0.008 | 90.9% |

| 1000 | 0.160 | 0.165 | 0.158 | 0.161 | 0.004 | 99.1% |

% Inhibition is calculated as: [1 - (Mean Absorbance of Treated - Mean Absorbance of Unstimulated) / (Mean Absorbance of Stimulated - Mean Absorbance of Unstimulated)] x 100

Table 2: Calculated IC50 Value

| Parameter | Value |

| IC50 (µM) | ~110 µM |

The IC50 (half-maximal inhibitory concentration) is the concentration of Gusperimus that inhibits lymphocyte proliferation by 50%. This value can be determined by plotting the % Inhibition against the log of the Gusperimus concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the dose-response of Gusperimus.

Gusperimus Signaling Pathway

Caption: Gusperimus inhibits NF-κB signaling in lymphocytes.

References

Application Notes and Protocols for Gusperimus Trihydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of Gusperimus Trihydrochloride in murine models. The protocols are based on the known chemical properties of the compound and established best practices for animal studies.

Introduction

This compound, a derivative of the antitumor antibiotic spergualin, is a potent immunosuppressive agent.[1] It has been shown to be effective in managing autoimmune diseases and preventing organ transplant rejection in various animal models and clinical studies.[2] Its mechanism of action involves the modulation of T-cells, B-cells, and antigen-presenting cells. Gusperimus is highly hydrophilic but is also known for its instability and rapid degradation, which can necessitate specific handling and administration protocols to ensure its efficacy in vivo.[1][3]

Mechanism of Action

Gusperimus exerts its immunosuppressive effects through multiple pathways. It inhibits the maturation of T-cells stimulated by interleukin-2 (B1167480) and affects the function of B-cells, monocytes, and dendritic cells. The compound has been shown to interact with heat shock proteins (Hsp70 and Hsp90), which can reduce the translocation of the nuclear transcription factor κB (NF-κB). Additionally, Gusperimus can inhibit Akt kinase, a key signaling molecule in cell survival and metabolism, and interfere with protein synthesis.

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound. Note that specific in vivo data for murine models is limited in publicly available literature.

| Parameter | Value | Species/System | Notes |

| In Vitro IC50 | ~9-fold lower for squalene-gusperimus nanoparticles compared to free drug | Mouse Macrophages | Demonstrates enhanced efficacy with nanoparticle formulation.[2] |

| Human Clinical Dosage | 0.25 - 5 mg/kg/day | Human | Administered intravenously or subcutaneously for transplant rejection and autoimmune diseases.[2] |

| Acute Toxicity (LD50) | Not reported | Mouse | Acute toxicity studies are recommended to determine the appropriate dose range for specific mouse strains. |

Experimental Protocols

Preparation of this compound for Injection

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Reconstitution:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline or PBS to achieve the desired final concentration. This compound is highly water-soluble.

-

Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless.

-

-

Sterile Filtration:

-

Draw the reconstituted solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile tube or vial. This step is crucial to remove any potential microbial contamination.

-

-

Storage and Stability:

-

Due to the known instability of Gusperimus, it is highly recommended to prepare the solution fresh on the day of administration.

-

If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability under these conditions should be validated by the researcher.

-

Caption: Experimental workflow for preparing Gusperimus solution.

In Vivo Administration in Murine Models

Animal Models:

-

Standard laboratory mouse strains (e.g., C57BL/6, BALB/c).

-

The choice of strain will depend on the specific disease model being studied.

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for systemic administration in mice.

-

Subcutaneous (SC) Injection: Another effective route for systemic delivery.

-

Intravenous (IV) Injection: Typically via the tail vein, for rapid systemic distribution.

Dosage and Dosing Schedule:

-

Dose Range Finding: It is recommended to perform a dose-range-finding study to determine the optimal therapeutic dose with minimal toxicity for the specific mouse model and experimental endpoint. A starting point could be in the range of 1-10 mg/kg, extrapolated from human studies with appropriate allometric scaling considerations.

-

Dosing Frequency: Daily administration is common for immunosuppressive agents, but the frequency should be optimized based on the pharmacokinetic profile of the drug and the experimental design.

Protocol for IP Injection:

-

Animal Restraint: Properly restrain the mouse.

-

Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen.

-

Injection: Insert the needle at a 10-20 degree angle to avoid puncturing internal organs. Inject the prepared Gusperimus solution slowly.

-

Monitoring: Monitor the animal for any adverse reactions post-injection.

Toxicology and Safety Considerations

-

There is limited publicly available data on the acute toxicity (LD50) of this compound in mice.

-

Researchers should conduct initial toxicity studies to establish a safe dose range. This can involve administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality).

-

Standard safety precautions should be taken when handling the powdered form of the compound to avoid inhalation or skin contact. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is recommended.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental requirements and institutional animal care and use committee (IACUC) guidelines. Validation of any protocol is essential for ensuring reproducible and reliable results.

References

Protocol for the Solubilization and Use of Gusperimus Trihydrochloride in Cell Culture Experiments

Introduction

Gusperimus Trihydrochloride, a synthetic derivative of the natural product spergualin, is a potent immunosuppressive agent. It has been shown to inhibit the proliferation and function of both T cells and B cells, making it a valuable tool for immunological research and drug development.[1][2] This document provides a detailed protocol for the solubilization of this compound and its application in common cell culture experiments, including the assessment of its effects on T-cell proliferation and general cell viability.

Product Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₇H₃₇N₇O₃ · 3HCl |

| Molecular Weight | 496.90 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, insoluble in water |

| Storage | Store at -20°C for long-term storage |

Protocol for Dissolving this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder.

-

Reconstitution:

-

Add the appropriate volume of DMSO to the powder to achieve the desired stock solution concentration. A common starting concentration for a stock solution is 10 mM.

-

To prepare a 10 mM stock solution, dissolve 4.97 mg of this compound in 1 mL of DMSO.

-

-

Dissolution:

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.

-

Important Considerations for DMSO Usage:

DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability.

| DMSO Concentration | General Effect on Cell Lines |

| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity. |

| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause slight stress or differentiation in sensitive cells. |

| > 0.5% | Can lead to significant cytotoxicity and should be avoided. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest (e.g., Jurkat cells, a human T lymphocyte cell line)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium.

-

Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours.

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

T-Cell Proliferation Assay (CFSE Assay)

This protocol measures the inhibition of T-cell proliferation by this compound using CFSE (Carboxyfluorescein succinimidyl ester) staining.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium

-

This compound stock solution

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation

-

CFSE staining solution

-

Fetal Bovine Serum (FBS)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

CFSE Staining:

-

Resuspend PBMCs at 1 x 10⁷ cells/mL in PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Seeding and Treatment:

-

Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Add 50 µL of this compound at various concentrations. Include a vehicle control.

-

-

T-Cell Stimulation:

-

Add 50 µL of the stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to the appropriate wells. Include an unstimulated control.

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

-

Data Analysis: Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a cell division. Quantify the percentage of divided cells in each treatment group.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's immunosuppressive action.

Experimental Workflow for T-Cell Proliferation Assay

Caption: Workflow for assessing T-cell proliferation using CFSE staining.

References

Measuring the Immunomodulatory Activity of Gusperimus Trihydrochloride: An Application Note and Protocol for Determining the IC50 in Primary T-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus Trihydrochloride is an immunosuppressive agent known to modulate T-cell function, a critical component of the adaptive immune response. This document provides a detailed application note and a comprehensive experimental protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in primary human T-cells. The protocol outlines the isolation of peripheral blood mononuclear cells (PBMCs), the purification of primary T-cells, cell culture and stimulation, treatment with this compound, and the subsequent measurement of T-cell proliferation to calculate the IC50 value. Furthermore, this document presents the known signaling pathways affected by Gusperimus and visual workflows to guide the experimental setup.

Introduction

Gusperimus, a synthetic analogue of the natural product spergualin, has demonstrated potent immunosuppressive properties. Its mechanism of action is complex, primarily involving the inhibition of nuclear factor-kappa B (NF-κB) activation and protein synthesis, which are crucial for T-lymphocyte proliferation and cytokine production.[1] Determining the IC50 value of Gusperimus in primary T-cells is a fundamental step in understanding its potency and optimizing its therapeutic potential for various autoimmune diseases and in transplantation medicine. The IC50 value represents the concentration of the drug required to inhibit T-cell proliferation by 50% and is a key parameter in preclinical drug development.

Data Presentation

While specific IC50 values for this compound in primary T-cells are not extensively reported in publicly available literature, the following table provides a template for researchers to summarize their experimentally determined quantitative data. This structured format allows for clear comparison across different experimental conditions.

| Experimental Condition | Stimulant | Incubation Time (hours) | Assay Method | IC50 (µM) | Standard Deviation | Replicates (n) |

| Primary Human T-Cells | Phytohemagglutinin (PHA) | 72 | MTT Assay | [Enter Data] | [Enter Data] | [Enter Data] |

| Primary Human T-Cells | Anti-CD3/CD28 Beads | 72 | CFSE Staining | [Enter Data] | [Enter Data] | [Enter Data] |

| Primary Mouse T-Cells | Concanavalin A (Con A) | 48 | BrdU Incorporation | [Enter Data] | [Enter Data] | [Enter Data] |

Experimental Protocols

This section details the methodologies for the key experiments required to determine the IC50 of this compound in primary T-cells.

Isolation of Primary Human T-Cells from Whole Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by the negative selection of T-cells.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

Fetal Bovine Serum (FBS)

-

Centrifuge

-